molecular formula C13H8Cl2INO B306311 2,5-dichloro-N-(3-iodophenyl)benzamide

2,5-dichloro-N-(3-iodophenyl)benzamide

Cat. No.: B306311
M. Wt: 392.02 g/mol
InChI Key: XILHAPALKYXQQS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-iodophenyl)benzamide is a halogenated aromatic amide with the molecular formula C₁₃H₈Cl₂INO. Its structure consists of a benzamide core substituted with chlorine atoms at the 2- and 5-positions and an iodine atom on the 3-position of the aniline moiety. This compound is notable for its herbicidal applications, as evidenced by its detection in industrial effluents at concentrations up to 500 ppb .

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2,5-dichloro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-4-5-12(15)11(6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18)

InChI Key

XILHAPALKYXQQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 2,5-dichloro-N-(3-iodophenyl)benzamide with related benzamide derivatives:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula Molecular Weight Primary Application Key Reference
This compound 2,5-Cl₂ (benzamide); 3-I (aniline) C₁₃H₈Cl₂INO ~402.02* Herbicide
Pronamide (Propyzamide) 3,5-Cl₂ (benzamide); 1,1-dimethylpropynyl (aniline) C₁₂H₁₁Cl₂NO 256.13 Herbicide (Kerb®)
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide 3,5-Cl₂ (benzamide); 2-methylbut-3-yn-2-yl (aniline) C₁₂H₁₁Cl₂NO 256.13 Herbicide/Coordination chemistry
3-Chloro-N-(2,5-dichlorophenyl)benzamide 3-Cl (benzamide); 2,5-Cl₂ (aniline) C₁₃H₈Cl₃NO 300.56 Not specified (structural analog)
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide 2,5-Cl₂ (benzamide); 1H-1,2,4-triazol-5-yl (aniline) C₉H₅Cl₂N₃O 258.07 Not specified (potential agrochemical)

*Calculated based on atomic weights (Cl: 35.45, I: 126.90).

Key Observations:

Substituent Effects :

  • The iodine atom in the target compound significantly increases its molecular weight (~402 vs. ~256 for Pronamide), which may influence bioavailability and environmental persistence .
  • Chlorine positioning (e.g., 2,5- vs. 3,5-) alters electronic properties and steric effects, impacting receptor binding in herbicidal activity .

Applications :

  • Pronamide and the target compound are both herbicides, but the iodine variant’s heavy atom may enhance photostability or alter degradation pathways .
  • Derivatives with heterocyclic groups (e.g., triazole in ) are explored for broader agrochemical or pharmaceutical uses.

Physicochemical Properties

  • Melting Point : Pronamide melts at 155°C , while the iodine analog’s melting point is unreported but expected to be higher due to increased molecular symmetry and halogen size.
  • Solubility : The iodine substituent likely reduces water solubility compared to chlorine analogs, favoring lipid membranes and enhancing soil adsorption .
  • Synthesis : The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods for 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide .

Environmental and Toxicological Profiles

  • Environmental Fate : The iodine atom may slow degradation, as seen in its detection in effluents (500 ppb) . Pronamide, however, has a documented half-life in soil of 30–60 days .
  • Toxicity: Heavy atoms like iodine can introduce unique toxicokinetics.

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